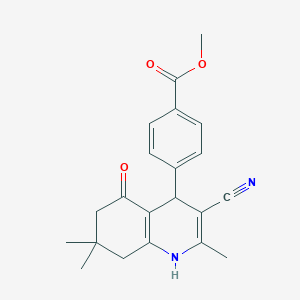
Methyl 4-(3-cyano-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(3-ciano-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolin-4-il)benzoato de metilo es un compuesto orgánico complejo con una estructura única que combina un núcleo de quinolina con un éster benzoato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(3-ciano-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolin-4-il)benzoato de metilo normalmente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Materiales de partida: La síntesis comienza con 3-aminocrotonato de metilo, un aldehído aromático y 1,1-dimetil-3,5-ciclohexanodiona.
Condiciones de reacción: Estos materiales de partida se reflujan en etanol durante 2-3 horas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. Los principios generales de la ampliación de la síntesis orgánica, como la optimización de las condiciones de reacción y el uso de reactores de flujo continuo, se pueden aplicar para producir este compuesto a mayor escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(3-ciano-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolin-4-il)benzoato de metilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo ciano en una amina u otros grupos funcionales.
Sustitución: El éster benzoato puede sufrir reacciones de sustitución nucleófila para introducir diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Se pueden utilizar nucleófilos como las aminas o los tioles en condiciones básicas para lograr reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
El 4-(3-ciano-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolin-4-il)benzoato de metilo tiene varias aplicaciones de investigación científica:
Química medicinal: Este compuesto se puede utilizar como andamiaje para el desarrollo de nuevos fármacos, especialmente aquellos que se dirigen a trastornos neurológicos y al cáncer.
Ciencia de los materiales: Su estructura única lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: El compuesto se puede utilizar para estudiar las interacciones enzimáticas y la unión a receptores debido a su estructura compleja.
Mecanismo De Acción
El mecanismo de acción del 4-(3-ciano-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolin-4-il)benzoato de metilo implica su interacción con dianas moleculares específicas. El grupo ciano y el núcleo de quinolina pueden interactuar con enzimas y receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos similares
- 5-(3-ciano-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidro-4-quinolinil)-2,4-dimetoxi benzoato de metilo
- 4-(4-bromofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinecarboxilato de metilo
Singularidad
El 4-(3-ciano-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolin-4-il)benzoato de metilo es único debido a su combinación específica de grupos funcionales y su potencial para diversas modificaciones químicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C21H22N2O3 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
methyl 4-(3-cyano-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-4-yl)benzoate |
InChI |
InChI=1S/C21H22N2O3/c1-12-15(11-22)18(13-5-7-14(8-6-13)20(25)26-4)19-16(23-12)9-21(2,3)10-17(19)24/h5-8,18,23H,9-10H2,1-4H3 |
Clave InChI |
UUCHSGMWXCSOKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)C(=O)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















